molecular formula C9H12N2OS B14832681 4-Cyclopropoxy-5-(methylthio)pyridin-2-amine

4-Cyclopropoxy-5-(methylthio)pyridin-2-amine

Katalognummer: B14832681
Molekulargewicht: 196.27 g/mol
InChI-Schlüssel: ZULBCHYTHBVGFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Cyclopropoxy-5-(methylsulfanyl)pyridin-2-amine is a heterocyclic compound that contains a pyridine ring substituted with a cyclopropoxy group at the 4-position and a methylsulfanyl group at the 5-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-5-(methylsulfanyl)pyridin-2-amine typically involves the functionalization of a pyridine ringThe reaction conditions often involve the use of Grignard reagents, acetic anhydride, and other catalysts to achieve the desired substitutions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to optimize the production process. The use of environmentally benign reagents and solvents is also considered to minimize the environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

4-Cyclopropoxy-5-(methylsulfanyl)pyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-Cyclopropoxy-5-(methylsulfanyl)pyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Cyclopropoxy-5-(methylsulfanyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The cyclopropoxy and methylsulfanyl groups contribute to the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Cyclopropoxy-5-(methylsulfanyl)pyridin-2-amine is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and biological activity. The combination of the cyclopropoxy and methylsulfanyl groups provides distinct properties that differentiate it from other similar compounds .

Eigenschaften

Molekularformel

C9H12N2OS

Molekulargewicht

196.27 g/mol

IUPAC-Name

4-cyclopropyloxy-5-methylsulfanylpyridin-2-amine

InChI

InChI=1S/C9H12N2OS/c1-13-8-5-11-9(10)4-7(8)12-6-2-3-6/h4-6H,2-3H2,1H3,(H2,10,11)

InChI-Schlüssel

ZULBCHYTHBVGFF-UHFFFAOYSA-N

Kanonische SMILES

CSC1=CN=C(C=C1OC2CC2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.